![molecular formula C19H22N4O B2584745 N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,3-dimethylbutanamide CAS No. 847387-69-3](/img/structure/B2584745.png)
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,3-dimethylbutanamide
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Overview
Description
“N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,3-dimethylbutanamide” is an organic compound that belongs to the class of imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring .
Synthesis Analysis
The synthesis of this compound involves various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation . A new series of 2,4-diphenylbenzo [4,5]imidazo [1,2- a ]pyrimidine with SO 2 Me pharmacophore group at the para -position of the C-2 phenyl ring and C-4 phenyl ring having various substituents were synthesized .Molecular Structure Analysis
The molecular structure of this compound has been studied using various modeling studies . The results demonstrated that the methylsulfonyl pharmacophore was adequately placed into the COX-2 active site .Chemical Reactions Analysis
The compound has been evaluated for its in vitro and in vivo COX-2 inhibitory effects . All newly synthesized compounds showed moderate to good selectivity for the inhibition of the COX-2 enzyme .Physical And Chemical Properties Analysis
The compound is an off-white solid with a melting point of 70–75°C . The 1 H NMR spectrum, δ, ppm: 1.63–1.53 m (1H), 1.94–1.87 m (1H), 2.55 s (3H), 3.24 t (J = 6.8 Hz, 2H), 3.45 d.d (J = 5.2 Hz, 8.4 Hz, 1H), 3.75–3.56 m (3H), 3.80 s (3H), 5.82 s (2H), 7.00–6.96 m (3H), 7.27 d (J = 9.2 Hz, 1H), 7.40 t (J = 8.4 Hz, 1H), 7.51 d (J = 9.2 Hz, 1H), 8.02 s (1H), 8.58 s (1H), 8.67 t (J = 6.0 Hz, 1H) .Scientific Research Applications
- Imidazo[1,2-a]pyridine derivatives have been investigated as covalent inhibitors for treating cancers. Researchers have utilized this scaffold to develop novel KRAS G12C inhibitors, which are promising for the treatment of intractable cancers .
- Compound I-11, derived from this core structure, has demonstrated potent anticancer activity against KRAS G12C-mutated NCI-H358 cells. Its effects were validated through cellular, biochemical, and molecular docking experiments .
- Imidazo[1,2-a]pyridine derivatives exhibit luminescent properties and have been explored for use in optoelectronic devices. Their emission characteristics make them suitable as emitters for confocal microscopy and imaging .
- Molecular docking studies have revealed that imidazo[1,2-a]pyridine derivatives possess anti-fungal activity. These compounds could potentially be developed into effective antifungal agents .
- A recent study investigated the efficacy of imidazo[1,2-a]pyridine derivatives against tuberculosis (TB). Compound Q203, a derivative of this scaffold, significantly reduced bacterial load in a TB mouse model, indicating its potential as an anti-TB drug .
- Researchers have developed an innovative route for imidazo[1,2-a]pyridinone synthesis using visible light-photocatalysis. This protocol features mild conditions, broad substrate scope, and high reaction efficiency, making it valuable for synthetic chemistry .
Covalent Anticancer Agents
Optoelectronic Devices and Sensors
Anti-Fungal Effects
Tuberculosis Treatment
Visible Light-Photocatalyzed Synthesis
Mechanism of Action
Future Directions
The compound and its derivatives have shown promising results as COX-2 inhibitors . Future research could focus on further optimizing the structure of these compounds to enhance their selectivity and potency as COX-2 inhibitors. Additionally, the compound could be evaluated for other potential therapeutic applications based on its chemical structure and properties.
properties
IUPAC Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,3-dimethylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-13-6-7-14(10-15(13)21-17(24)11-19(2,3)4)16-12-23-9-5-8-20-18(23)22-16/h5-10,12H,11H2,1-4H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIZRZWRCMVLDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)CC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,3-dimethylbutanamide |
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